molecular formula C16H18FNO2S2 B2728463 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane CAS No. 1797268-32-6

3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane

Cat. No.: B2728463
CAS No.: 1797268-32-6
M. Wt: 339.44
InChI Key: POQBIUCTYUSJPK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane is a chemical compound that features a unique combination of a fluorophenyl group, a thiophen-2-ylsulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzene with thiophene-2-sulfonyl chloride to form the intermediate 4-fluorophenyl thiophene-2-sulfonate. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azepane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced phenyl derivatives, and various substituted azepane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound’s interactions with various enzymes and receptors are investigated to understand its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can engage in π-π interactions with aromatic residues, while the thiophen-2-ylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(thiophen-2-ylsulfonyl)azepane
  • 3-(4-Bromophenyl)-1-(thiophen-2-ylsulfonyl)azepane
  • 3-(4-Methylphenyl)-1-(thiophen-2-ylsulfonyl)azepane

Uniqueness

3-(4-Fluorophenyl)-1-(thiophen-2-ylsulfonyl)azepane is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-thiophen-2-ylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-15-8-6-13(7-9-15)14-4-1-2-10-18(12-14)22(19,20)16-5-3-11-21-16/h3,5-9,11,14H,1-2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBIUCTYUSJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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